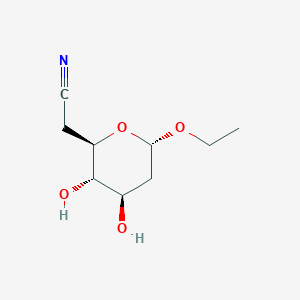
alpha-D-arabino-Heptopyranosidurononitrile, ethyl 2,6-dideoxy-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-D-arabino-Heptopyranosidurononitrile, ethyl 2,6-dideoxy-(9CI) is a chemical compound that belongs to the class of carbohydrates. It is a derivative of heptopyranosiduronate and is commonly used in scientific research.
Wirkmechanismus
The mechanism of action of alpha-D-arabino-Heptopyranosidurononitrile, ethyl 2,6-dideoxy-(9CI) is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in carbohydrate metabolism. This inhibition can lead to a decrease in glucose uptake and utilization, which can be beneficial in the treatment of diabetes and cancer.
Biochemische Und Physiologische Effekte
Alpha-D-arabino-Heptopyranosidurononitrile, ethyl 2,6-dideoxy-(9CI) has several biochemical and physiological effects. It has been shown to decrease glucose uptake and utilization in cancer cells, which can lead to decreased tumor growth. It has also been shown to improve insulin sensitivity in diabetic patients, which can help to regulate blood glucose levels. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using alpha-D-arabino-Heptopyranosidurononitrile, ethyl 2,6-dideoxy-(9CI) in lab experiments include its availability, low cost, and ease of synthesis. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research and development of alpha-D-arabino-Heptopyranosidurononitrile, ethyl 2,6-dideoxy-(9CI). These include:
1. Development of new derivatives with improved solubility and bioavailability.
2. Investigation of its potential as a chemotherapeutic agent for the treatment of cancer.
3. Study of its effects on other metabolic pathways and its potential use in the treatment of other diseases.
4. Investigation of its mechanisms of action at the molecular level.
5. Development of new synthesis methods for improved yield and purity.
Conclusion:
In conclusion, alpha-D-arabino-Heptopyranosidurononitrile, ethyl 2,6-dideoxy-(9CI) is a carbohydrate derivative that has several scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound can lead to the discovery of new drugs and treatments for various diseases.
Synthesemethoden
The synthesis of alpha-D-arabino-Heptopyranosidurononitrile, ethyl 2,6-dideoxy-(9CI) involves the use of various chemical reagents and procedures. The most commonly used method involves the reaction of heptopyranosiduronate with ethyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with sodium cyanide to obtain the nitrile derivative. The purity and yield of the final product can be improved by using different purification techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
Alpha-D-arabino-Heptopyranosidurononitrile, ethyl 2,6-dideoxy-(9CI) has several scientific research applications. It is commonly used as a starting material for the synthesis of other carbohydrate derivatives. It has also been used in the development of new drugs for the treatment of various diseases such as cancer and diabetes. Additionally, it has been used in the study of enzyme kinetics and carbohydrate metabolism.
Eigenschaften
CAS-Nummer |
148379-96-8 |
|---|---|
Produktname |
alpha-D-arabino-Heptopyranosidurononitrile, ethyl 2,6-dideoxy-(9CI) |
Molekularformel |
C9H15NO4 |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
2-[(2R,3S,4R,6S)-6-ethoxy-3,4-dihydroxyoxan-2-yl]acetonitrile |
InChI |
InChI=1S/C9H15NO4/c1-2-13-8-5-6(11)9(12)7(14-8)3-4-10/h6-9,11-12H,2-3,5H2,1H3/t6-,7-,8+,9+/m1/s1 |
InChI-Schlüssel |
YRQSXDLWFYOOLO-HXFLIBJXSA-N |
Isomerische SMILES |
CCO[C@@H]1C[C@H]([C@@H]([C@H](O1)CC#N)O)O |
SMILES |
CCOC1CC(C(C(O1)CC#N)O)O |
Kanonische SMILES |
CCOC1CC(C(C(O1)CC#N)O)O |
Synonyme |
alpha-D-arabino-Heptopyranosidurononitrile, ethyl 2,6-dideoxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




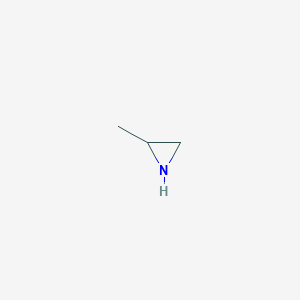
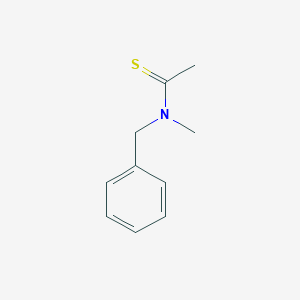
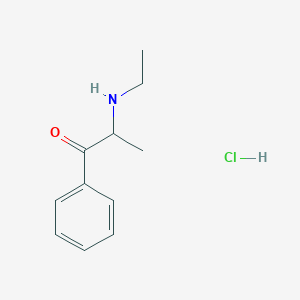
![ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B133184.png)
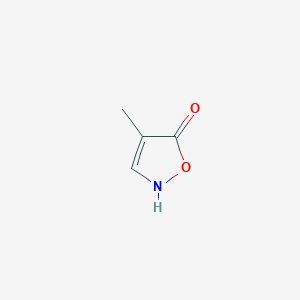
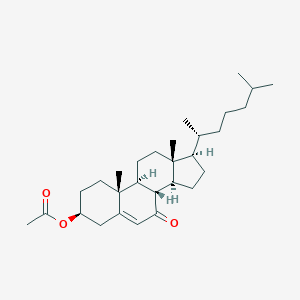
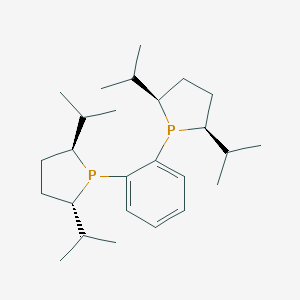
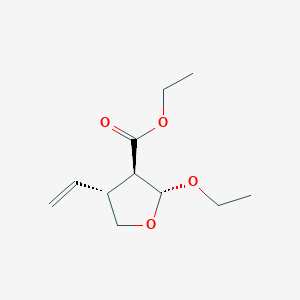
![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B133197.png)


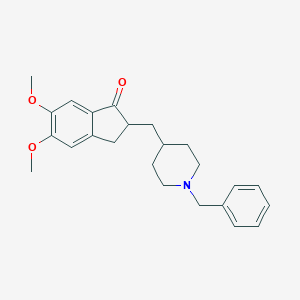
![2-Methyl-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-1,3-dioxolane](/img/structure/B133220.png)